5-Aminobenzo[d]isoxazole-3-carbonitrile
Description
5-Aminobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound featuring a fused benzo[d]isoxazole core with an amino (-NH₂) group at the 5-position and a carbonitrile (-CN) group at the 3-position. The carbonitrile group enhances electrophilic reactivity, while the amino group introduces electron-donating effects, influencing its chemical behavior in substitution and addition reactions .
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-amino-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,10H2 |
InChI Key |
MRJJOBLMTVLYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Halo Carboxylic Acid Nitriles with Hydroxylamine
- Starting materials: α-halo carboxylic acid nitriles (e.g., α,β-unsaturated halogenated nitriles)
- Reagent: Hydroxylamine or hydroxylamine derivatives
- Conditions: Alkaline medium, often aqueous or alcoholic solvents
- Mechanism: Nucleophilic attack of hydroxylamine on the nitrile and subsequent intramolecular cyclization yields the 3-amino isoxazole core.
- Substituents R on the starting nitriles can be hydrogen, alkyl (C1-C6), aralkyl, or aryl groups, allowing structural diversity.
- The process is efficient for preparing 3-amino isoxazoles with various substitutions including benzo-fused systems.
(Source: US3242189A)
Multi-step Synthesis via Hydrazone Intermediates and Ring Closure
- Step 1: Formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of strong metal bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).
- Step 2: Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcoholic solvents (methanol or ethanol) under reflux to form hydrazone intermediates.
- Step 3: Treatment of hydrazones with hydroxylamine hydrochloride in alkaline conditions (potassium carbonate) to induce ring closure forming 3-amino-5-substituted isoxazoles.
- This method allows the introduction of methyl or other substituents at position 5 and is adaptable to benzo-fused isoxazoles by modification of the starting materials.
(Source: CN107721941B)
One-Pot Copper(I)-Catalyzed and Catalyst-Free Methods
- Copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes to form 3,5-disubstituted isoxazoles, followed by functional group transformations to introduce amino and nitrile groups.
- Ultrasound-assisted catalyst-free synthesis in aqueous or alcoholic media for 3-alkyl-5-aryl isoxazoles, offering mild conditions and high yields.
- Base-catalyzed condensation of nitroacetic esters with dipolarophiles in water, avoiding toxic solvents.
- These methods provide environmentally friendly alternatives but may require further steps to install the amino and cyano substituents specifically at positions 5 and 3 respectively.
(Source: PMC article on isoxazole synthesis)
Preparation via Nucleophilic Displacement and Functional Group Interconversions
- Preparation of 3-phenyl-5-aminoisoxazoles from benzoylacetonitriles and hydroxylamine, followed by substitution reactions on halogenated isoxazole intermediates to introduce amino groups.
- Alkoxy or thioalkoxy derivatives prepared by nucleophilic displacement of chlorine in 3-phenyl-5-chloroisoxazoles, which can be converted to amino derivatives.
- This method is adaptable for benzo-fused isoxazoles by using appropriate aromatic precursors.
(Source: Canadian Journal of Chemistry, 1970)
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| α-Halo carboxylic acid nitrile + hydroxylamine | α-Halo nitriles, hydroxylamine, base | Alkaline medium, reflux | Direct cyclization, broad scope | Requires halogenated precursors |
| Hydrazone intermediate route | Ethyl acetate, acetonitrile, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride, base | Multi-step, reflux, alkaline ring closure | High regioselectivity, adaptable | Multi-step, requires strong bases |
| Copper(I)-catalyzed cycloaddition | Terminal alkynes, nitrile oxides, Cu(I) catalyst | One-pot, mild temperature | Rapid, one-pot, high regioselectivity | Catalyst cost, may need further steps |
| Ultrasound-assisted catalyst-free | Nitroacetic esters, dipolarophiles | Aqueous medium, ultrasound | Environmentally benign, mild | Limited substrate scope |
| Nucleophilic displacement on halogenated isoxazoles | Halogenated isoxazoles, nucleophiles (alkoxy, amino) | Reflux in organic solvents | Versatile functionalization | Requires halogenated intermediates |
Research Findings and Notes
- The cyclization of α-halo carboxylic acid nitriles with hydroxylamine under alkaline conditions is a classical and well-documented method for 3-amino isoxazole synthesis, adaptable to benzo-fused systems like 5-Aminobenzo[d]isoxazole-3-carbonitrile.
- The hydrazone intermediate route offers a controlled approach to introduce substituents and achieve ring closure with high regioselectivity, useful for methyl-substituted analogs and potentially for benzo-fused derivatives.
- Recent advances emphasize environmentally friendly and catalyst-free protocols, including ultrasound-assisted and ionic liquid-mediated reactions, which could be adapted for the target compound with further optimization.
- Functional group interconversion strategies starting from halogenated isoxazoles provide routes to amino derivatives, supporting the synthesis of 5-Aminobenzo[d]isoxazole-3-carbonitrile by substitution chemistry.
- The choice of method depends on available starting materials, desired substituent patterns, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-Aminobenzo[d]isoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of 5-aminobenzo[d]isoxazole-3-carbonitrile are best understood through comparison with structurally related compounds:
Table 1: Key Structural Analogs and Their Properties
Reactivity and Mechanism Insights
- Electrophilic Reactivity: The 4,6-dinitro derivative (pKa = 13.50) exhibits superior electrophilicity compared to the amino-carbonitrile analog due to electron-withdrawing nitro groups, facilitating rapid σ-complex formation and SₙAr reactions in methanol . The amino group in the target compound reduces electrophilicity but may enhance hydrogen-bonding interactions or participation in condensation reactions.
- Heterocycle Core Differences: Isoxazole vs. Fused Systems: Derivatives like 9-(5-amino-3-methylisoxazol-4-yl)xanthenones () demonstrate the versatility of amino-isoxazole moieties in forming complex heterocycles via multicomponent reactions .
- Nitro Groups: Increase electrophilicity but reduce solubility in polar solvents, as seen in 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
